molecular formula C18H21BrN2O2S B14766442 N'-(3-Bromo-5-(t-butyl)benZylidene)-4-methylbenZenesulfonohydraZide

N'-(3-Bromo-5-(t-butyl)benZylidene)-4-methylbenZenesulfonohydraZide

Cat. No.: B14766442
M. Wt: 409.3 g/mol
InChI Key: TWRTXUJQNQODIY-NDENLUEZSA-N
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Description

N’-(3-Bromo-5-(t-butyl)benZylidene)-4-methylbenZenesulfonohydraZide is a complex organic compound that features a benzylidene group substituted with bromine and t-butyl groups, along with a sulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Bromo-5-(t-butyl)benZylidene)-4-methylbenZenesulfonohydraZide typically involves multiple steps. One common method includes the reaction of 3-bromo-5-(t-butyl)benzaldehyde with 4-methylbenzenesulfonohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Bromo-5-(t-butyl)benZylidene)-4-methylbenZenesulfonohydraZide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N’-(3-Bromo-5-(t-butyl)benZylidene)-4-methylbenZenesulfonohydraZide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(3-Bromo-5-(t-butyl)benZylidene)-4-methylbenZenesulfonohydraZide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(tert-butyl)-5-methylbenzenesulfonamide
  • 3-Bromo-N-butyl-5-methylbenzenesulfonamide

Uniqueness

N’-(3-Bromo-5-(t-butyl)benZylidene)-4-methylbenZenesulfonohydraZide is unique due to its specific substitution pattern and the presence of both bromine and t-butyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H21BrN2O2S

Molecular Weight

409.3 g/mol

IUPAC Name

N-[(Z)-(3-bromo-5-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H21BrN2O2S/c1-13-5-7-17(8-6-13)24(22,23)21-20-12-14-9-15(18(2,3)4)11-16(19)10-14/h5-12,21H,1-4H3/b20-12-

InChI Key

TWRTXUJQNQODIY-NDENLUEZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=CC(=C2)Br)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Br)C(C)(C)C

Origin of Product

United States

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